3-Amino-5-iodophenol safety data sheet and toxicity profile
3-Amino-5-iodophenol safety data sheet and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity of 3-Aminophenol and Considerations for Iodinated Analogs
Introduction
3-Aminophenol is a crucial aromatic building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its dual amine and hydroxyl functionalities impart a versatile reactivity profile. However, this reactivity also necessitates a thorough understanding of its toxicological properties and associated safety protocols to ensure its responsible handling in research and development settings. This guide provides a comprehensive overview of the safety data and toxicity profile of 3-aminophenol, synthesized from publicly available safety data sheets and toxicological studies. Furthermore, it will explore the potential toxicological implications of iodination, specifically at the 5-position, to form 3-Amino-5-iodophenol, by drawing parallels with related iodinated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals who handle this class of compounds.
Chemical and Physical Properties of 3-Aminophenol
A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| CAS Number | 591-27-5 | [3] |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 120 - 124 °C (248 - 255 °F) | [3] |
| Boiling Point | 164 °C (327 °F) at 15 hPa | [3] |
| Solubility | Soluble in water (2,427 mg/L) | [4] |
Hazard Identification and GHS Classification
3-Aminophenol is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H319: Causes serious eye irritation. [3]
-
H411: Toxic to aquatic life with long lasting effects. [2][3]
The signal word associated with these classifications is "Warning" .[2] These classifications are derived from its potential to cause systemic toxicity upon ingestion or inhalation, significant irritation to the eyes, and long-term harm to aquatic ecosystems.
Toxicological Profile
Acute Toxicity
Acute toxicity studies indicate that 3-aminophenol is harmful if ingested or inhaled.[2][3] The oral LD50 values in rats have been reported to be between 2,928 and 4,355 mg/kg.[4]
Irritation and Sensitization
While not classified as a skin irritant, direct contact should be avoided. It is, however, classified as causing serious eye irritation.[3][5] There is insufficient data to classify it as a skin or respiratory sensitizer.
Repeated Dose Toxicity and Target Organ Effects
Subchronic toxicity studies in rats have demonstrated that repeated oral administration of 3-aminophenol can lead to a range of adverse effects.[6] A study on newborn and young rats identified the following target organs and effects:
-
Thyroid: Hypertrophy of thyroid follicular epithelial cells was observed at 240 mg/kg in newborn rats.[6]
-
Liver and Kidney: Increased relative liver and kidney weights were also noted at the same dose.[6]
-
Nervous System: Tremors were observed at higher doses.[6]
-
Hematological System: Anemia was seen in young rats at 720 mg/kg.[6]
The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 80 mg/kg/day in newborn rats and 240 mg/kg/day in young rats, suggesting that newborns are approximately three times more susceptible to the toxic effects of 3-aminophenol.[6]
Mutagenicity and Carcinogenicity
While specific mutagenicity and carcinogenicity data for 3-aminophenol are not extensively detailed in the provided search results, related aminophenol compounds have been studied. For instance, some aminophenols are used in hair dyes and have been evaluated for their genotoxic potential.[4] Given the aromatic amine structure, a thorough assessment of mutagenic potential, for example through a bacterial reverse mutation assay (Ames test), is a critical component of the safety evaluation for any new analog.
Considerations for 3-Amino-5-iodophenol
The introduction of an iodine atom to the aromatic ring can significantly alter the toxicological profile of a molecule. Key considerations include:
-
Increased Lipophilicity: The iodine atom will increase the lipophilicity of the molecule, which may enhance its absorption across biological membranes and potentially increase its bioaccumulation.
-
Metabolic Activation: The presence of iodine could influence the metabolic pathways. Aromatic amines can be metabolically activated to reactive intermediates that can bind to macromolecules like DNA, leading to mutagenicity and carcinogenicity. The electronic effects of the iodine substituent could modulate this activation.
-
Thyroid Disruption: Iodine is an essential component of thyroid hormones.[7] Iodinated organic compounds can interfere with thyroid function. Given that 3-aminophenol itself has shown effects on the thyroid in animal studies, the iodinated analog warrants careful evaluation for potential thyroid toxicity.[6]
-
General Toxicity: The overall toxicity profile may be altered. For instance, the introduction of iodine could change the potency of the compound with respect to the observed effects of 3-aminophenol, such as liver and kidney toxicity.[6]
Exposure Scenarios and Risk Management
A systematic approach to handling 3-aminophenol and its derivatives is crucial to minimize exposure and ensure a safe laboratory environment.[8]
Engineering Controls
-
Ventilation: Work with 3-aminophenol should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[3]
-
Containment: For larger quantities or high-energy operations (e.g., milling, grinding), a closed system or glove box should be considered to prevent the dispersion of dust.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for personal safety. The following table provides guidance for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring (in a fume hood) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Protect from light. The storage area should be clearly marked with the appropriate hazard signs.
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Get medical attention as soon as possible.[9]
-
Skin Contact: Immediately flush the contaminated skin with large amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing.[9] If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[9][10] Get medical attention immediately.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Get medical attention immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon oxides.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[2] Wear appropriate PPE as described in Section 4.2.
-
Environmental Precautions: Avoid release to the environment.[2] Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For solid spills, pick up and arrange disposal without creating dust. Use a dust suppressant if necessary. Collect the material in a suitable, labeled container for disposal.
Experimental Protocols for Toxicity Assessment
A comprehensive toxicological evaluation of a new chemical entity like 3-Amino-5-iodophenol would involve a battery of in vitro and in vivo tests. Below are conceptual outlines for two key assays.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is used to estimate the LD50 and identify signs of toxicity.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dose Selection: Start with a dose estimated to be just below the LD50. Subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Administration: Administer the test substance by oral gavage.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LD50 is calculated using a maximum likelihood method.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This in vitro assay assesses the mutagenic potential of a substance.
-
Tester Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test substance.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Conclusion
3-Aminophenol is a valuable chemical intermediate with a well-defined hazard profile. It is harmful if swallowed or inhaled, causes serious eye irritation, and is toxic to aquatic life.[1][2][3] The primary target organs for repeated dose toxicity are the thyroid, liver, and kidneys.[6] The introduction of an iodine atom to create 3-Amino-5-iodophenol is likely to alter this profile, potentially increasing lipophilicity and introducing a risk of thyroid disruption. A thorough toxicological evaluation of any new iodinated analog is therefore essential. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is imperative to ensure the safe use of these compounds in a research and development setting.
Visualizations
Caption: Conceptual workflow for assessing the toxicity of a novel chemical entity.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
Caption: Flowchart of first-aid measures based on the route of exposure.
References
-
Ema, M., et al. (2002). Comparative toxicity study of 3-aminophenol in newborn and young rats. Experimental Animals, 51(5), 485-492. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]
-
National Institute of Health Sciences, Japan. (n.d.). 3-Aminophenol (591-27-5). Japan Existing Chemical Database (JECDB). Retrieved from [Link]
-
University of Toyama. (n.d.). Do you know first-aid for injuries caused by chemicals? Retrieved from [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). HAZARD ASSESSMENT REPORT POLY(OXYETHYLENE) NONYLPHENYL ETHER. Retrieved from [Link]
-
Michigan Department of Environment, Great Lakes, and Energy. (2021, July 8). Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5). Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved from [Link]
-
Aminowill. (2026, January 20). Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. Retrieved from [Link]
-
Zhang, S., et al. (2016). Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. Scientific Reports, 6, 28739. Retrieved from [Link]
- Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]
- Google Patents. (n.d.). Patent 2281803 - Improvements in crystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6,-triiodo-isophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
- Google Patents. (n.d.). EP2421819B1 - Process for the iodination of aromatic compounds.
-
National Toxicology Program. (2014). NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. Retrieved from [Link]
-
Sugimura, T., et al. (2000). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis in rat splenocytes and thymocytes by different mechanisms. Mutation Research, 457(1-2), 57-67. Retrieved from [Link]
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
-
Hosaka, S., et al. (1981). Carcinogenic activity of 3-amino-1-methyl-5H-pyrido [4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan. Cancer Letters, 13(1), 23-8. Retrieved from [Link]
-
PubChem. (n.d.). DIPEPTID-AMINO ACID ADDITIONAL COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF DECOMPOSITION. - Patent CH-637914-A5. Retrieved from [Link]
-
MDPI. (2022, August 16). Toxicology, Nanotoxicology and Occupational Diseases Related to Chemical Exposure. Retrieved from [Link]
-
European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]
Sources
- 1. 3-Aminophenol | 591-27-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Comparative toxicity study of 3-aminophenol in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. esc.kumamoto-u.ac.jp [esc.kumamoto-u.ac.jp]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
